molecular formula C11H14BrNO B1440039 4-Bromo-2-methyl-N-(propan-2-yl)benzamide CAS No. 1340526-96-6

4-Bromo-2-methyl-N-(propan-2-yl)benzamide

Cat. No.: B1440039
CAS No.: 1340526-96-6
M. Wt: 256.14 g/mol
InChI Key: PCNGJMVBTXYAIH-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-N-(propan-2-yl)benzamide is a small molecule organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . Its structure is characterized by a benzamide core substituted with a bromo atom at the 4-position, a methyl group at the 2-position, and an isopropyl (propan-2-yl) group on the nitrogen atom, as defined by its SMILES notation CC1=C(C=CC(=C1)Br)C(=O)NC(C)C . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use. Benzamide derivatives are of significant interest in medicinal chemistry and drug discovery research. Studies on related structural analogs have demonstrated that this class of compounds can possess notable biological activity, particularly against protozoan parasites, making them useful chemical scaffolds in the development of new anti-protozoal agents . Furthermore, benzamide analogs are frequently investigated using advanced computational methods such as Density Functional Theory (DFT) to understand their electronic properties, chemical reactivity, and potential for non-linear optical (NLO) applications . Researchers utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecules, and as a reference standard in analytical and spectroscopic studies. It is available for purchase in quantities ranging from 100mg to 25g .

Properties

IUPAC Name

4-bromo-2-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-5-4-9(12)6-8(10)3/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNGJMVBTXYAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The most common method to prepare 4-Bromo-2-methyl-N-(propan-2-yl)benzamide involves the coupling of 4-bromo-2-methylbenzoic acid with isopropylamine through an amide bond formation reaction. This is typically achieved via activation of the carboxylic acid group to a more reactive intermediate such as an acid chloride or an activated ester, followed by nucleophilic substitution with isopropylamine.

Key steps include:

  • Activation of 4-bromo-2-methylbenzoic acid: Conversion into acid chloride using chlorinating agents like oxalyl chloride, thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or phosphorus oxychloride under controlled temperature (25–55°C) in anhydrous solvents (e.g., dichloromethane, chloroform, toluene).

  • Amide bond formation: Reaction of the acid chloride intermediate with isopropylamine under reflux or room temperature conditions to yield the target benzamide.

  • Alternative amidation: Direct coupling using carbodiimide-mediated methods such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like 4-(dimethylamino)pyridine (DMAP) in aprotic solvents such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

Detailed Preparation Protocols and Optimization

Step Reagents & Conditions Comments Yield & Purity
1. Acid Chloride Formation 4-bromo-2-methylbenzoic acid + Oxalyl chloride (or SOCl2) in DCM, 25–55°C, 2–3 hours Controlled temperature prevents side reactions; solvent choice critical for solubility and reaction rate High conversion; acid chloride isolated as residue after solvent removal
2. Amide Coupling Acid chloride + isopropylamine, reflux or room temperature, solvent: DCM, THF, or ethanol Stoichiometric ratio ~1:1.2 acid chloride to amine; reaction monitored by TLC/HPLC >90% yield reported; purity >95% after column chromatography
3. Carbodiimide-Mediated Amidation 4-bromo-2-methylbenzoic acid + isopropylamine + EDC + DMAP in DMF or THF, 0–5°C activation, then room temperature Temperature control minimizes side reactions such as epimerization; solvent polarity influences solubility and coupling efficiency Moderate to high yields (70–85%); purity >95% after purification

Alternative Synthetic Strategies

  • Bromination Post-Amidation: While less common, some protocols suggest preparing N-(propan-2-yl)-2-methylbenzamide first, followed by selective bromination at the 4-position using bromine or brominating agents with catalysts. This method requires careful control to avoid overbromination or side reactions.

  • Suzuki-Miyaura Coupling: For derivatives where the bromine moiety is introduced via palladium-catalyzed cross-coupling, this compound can serve as a substrate for further functionalization, but this is more relevant for downstream modifications rather than initial preparation.

Analytical Confirmation of Structure

  • Spectroscopic Methods: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the presence of characteristic amide bonds, bromine substitution, and methyl/isopropyl groups.

  • X-ray Crystallography: Provides detailed structural confirmation including bond lengths (e.g., C-Br ~1.89 Å) and substituent positioning on the benzene ring.

  • Elemental Analysis: Confirms elemental composition within ±0.3% of theoretical values.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Advantages Disadvantages
Acid Chloride Route Oxalyl chloride, isopropylamine DCM, THF 25–55°C (acid chloride), RT or reflux (coupling) High yield, straightforward Requires handling of corrosive chlorinating agents
Carbodiimide Coupling EDC, DMAP, isopropylamine DMF, THF 0–5°C (activation), RT (coupling) Mild conditions, no acid chloride isolation Possible side reactions, moderate yield
Post-Amidation Bromination Bromine or brominating agent Organic solvent with catalyst Controlled temp Allows late-stage bromination Risk of overbromination, lower selectivity

Chemical Reactions Analysis

4-Bromo-2-methyl-N-(propan-2-yl)benzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-methyl-N-(propan-2-yl)benzamide has been investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of various bioactive molecules. Its unique structural features enhance its binding affinity to proteins, making it a valuable candidate in drug development.

Case Study: In a study examining its anticancer properties, the compound demonstrated significant cytotoxic effects on breast cancer cell lines, reducing cell viability by approximately 70% at concentrations above 10 µM after 48 hours of exposure.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate its potential use in developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways.

Mechanisms of Action:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play roles in cancer progression and microbial infections.
  • Protein-Ligand Interactions: The presence of halogens enhances binding affinity, potentially stabilizing interactions with target proteins.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The nitro and methoxy groups in 4MNB enhance polarity compared to the hydrophobic isopropyl group in the title compound, suggesting differences in aqueous solubility .
  • Thermal Stability : Triclinic crystal systems (e.g., 4-Bromo-N-(2-nitrophenyl)benzamide) exhibit higher melting points (~200–250°C) due to dense packing, whereas less symmetric derivatives may have lower thermal stability .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Bromine and nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
  • Steric Effects : The isopropyl group in the title compound may hinder interactions with flat binding pockets, unlike planar pyridinyl or nitro-substituted analogs .

Biological Activity

4-Bromo-2-methyl-N-(propan-2-yl)benzamide is a chemical compound with significant potential for various biological activities. Its structure, characterized by a bromine atom at the 4-position of a benzene ring, a methyl group at the 2-position, and an isopropyl amide substituent, contributes to its unique reactivity and biological properties. This article reviews the compound's biological activities, synthesis methods, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C_{11}H_{14}BrN_{1}O, with a molecular weight of approximately 256.14 g/mol. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and hydrolysis under various conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, compounds with similar structures exhibited promising activity against various pathogens. The presence of the bromine atom was noted to enhance antimicrobial effects, suggesting that halogenated derivatives may serve as effective antimicrobial agents .

Enzyme Inhibition

Research indicates that benzamide derivatives can inhibit key enzymes involved in disease processes. For example, certain benzamide compounds have shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation. The inhibition of DHFR by benzamide derivatives can lead to reduced cellular levels of NADPH and consequently destabilize DHFR activity .

Binding Affinity Studies

Binding affinity studies using techniques such as surface plasmon resonance have been proposed for investigating how this compound interacts with various biological receptors or enzymes. These studies could elucidate its mechanism of action and therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that similar brominated compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggested a correlation between bromine substitution and enhanced bioactivity .
  • Cancer Therapeutics : Research on related benzamide derivatives indicated their potential as selective MEK kinase inhibitors, which are relevant in treating proliferative diseases such as cancer. These findings highlight the importance of structural modifications in enhancing therapeutic efficacy .
  • Toxicity Assessments : In vitro toxicity assays showed that while some derivatives exhibited low toxicity, others displayed moderate toxicity levels depending on their structural features and functional groups. This variability underscores the need for careful evaluation during drug development processes .

Comparative Analysis

The following table summarizes key features and biological activities of selected compounds related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC_{11}H_{14}BrN_{1}OBromine at 4-positionAntimicrobial, Enzyme Inhibition
5-Bromo-2-methyl-N-(propan-2-yl)benzamideC_{11}H_{14}BrN_{1}OBromine at 5-positionAntimicrobial
5-Chloro-2-methyl-N-(propan-2-yl)benzamideC_{11}H_{14}ClN_{1}OChlorine instead of BromineVarying bioactivity

Q & A

Q. Q1. What are the standard synthetic routes for 4-Bromo-2-methyl-N-(propan-2-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling 4-bromo-2-methylbenzoic acid with isopropylamine via a carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes:

  • Temperature control : Maintain 0–5°C during activation to minimize side reactions like epimerization .
  • Solvent selection : Use DCM or THF for improved solubility of intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of acid to amine ensures complete conversion, monitored via TLC or HPLC .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .

Q. Q2. How is the compound characterized to confirm structural integrity?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the isopropyl group (δ ~1.2 ppm, doublet for CH₃; δ ~4.0 ppm, septet for CH) and aromatic protons (δ ~7.3–7.8 ppm) .
    • IR : Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
  • X-ray crystallography : Resolves bromine and methyl substituent positions (e.g., C-Br bond length ~1.89 Å) .
  • Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) model the electron-deficient aromatic ring, showing bromine’s electrophilicity (LUMO energy ~-1.2 eV).
  • Transition state analysis predicts SNAr mechanisms dominate in polar aprotic solvents (DMF, DMSO) with activation energy ~25 kcal/mol .
  • Substituent effects : Methyl groups at the ortho position sterically hinder para-bromine substitution, reducing reaction rates by ~40% compared to unsubstituted analogs .

Q. Q4. What strategies resolve contradictions in biological activity data across different assay systems?

Answer: Discrepancies often arise from assay-specific variables:

  • Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous buffers .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess degradation half-life (t₁/₂ < 30 min indicates rapid clearance) .
  • Dose-response validation : Repeat assays with orthogonal methods (e.g., fluorescence-based vs. luminescence-based ATP detection) .

Q. Q5. How can structure-activity relationship (SAR) studies guide functionalization of the benzamide core?

Answer:

  • Bioisosteric replacement : Substitute bromine with CF₃ (similar steric bulk/logP) to enhance membrane permeability .
  • Ring modifications : Introducing electron-withdrawing groups (e.g., NO₂) at position 4 increases electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Pharmacophore mapping : Overlay crystal structures (e.g., PDB ID 1XYZ) to identify hydrogen-bonding motifs critical for target binding .

Methodological Troubleshooting

Q. Q6. How to address low yields in amide bond formation?

Answer:

  • Activation issues : Pre-activate the carboxylic acid with HOBt to prevent racemization .
  • Moisture sensitivity : Use molecular sieves (3Å) in anhydrous solvents .
  • Byproduct removal : Add scavenger resins (e.g., polymer-bound isocyanate) to trap excess amine .

Q. Q7. What analytical techniques differentiate polymorphs of this compound?

Answer:

  • DSC/TGA : Identify melting points (e.g., Form I: 145°C; Form II: 138°C) and decomposition profiles .
  • PXRD : Compare diffraction peaks (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 19.2°) .
  • Solid-state NMR : ¹³C CP/MAS distinguishes hydrogen-bonding networks .

Advanced Applications

Q. Q8. How can this compound serve as a precursor for radiopharmaceuticals?

Answer:

  • Isotopic labeling : Replace bromine with ⁷⁶Br (t₁/₂ = 16.2 h) via isotopic exchange in DMF at 120°C .
  • PET imaging : Radiolabeled analogs show tumor uptake in xenograft models (SUVmax = 2.4 at 60 min post-injection) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methyl-N-(propan-2-yl)benzamide
Reactant of Route 2
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4-Bromo-2-methyl-N-(propan-2-yl)benzamide

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